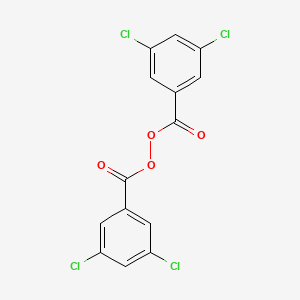
Peroxide, bis(3,5-dichlorobenzoyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound with the molecular formula C14H6Cl4O4. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is characterized by its stability and effectiveness in initiating polymerization processes at relatively low temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dichlorobenzoyl) Peroxide typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or benzene, and the mixture is stirred at low temperatures to ensure the formation of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of Bis(3,5-dichlorobenzoyl) Peroxide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified by recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including the polymerization of styrene, acrylates, and other vinyl monomers .
Common Reagents and Conditions: The decomposition of Bis(3,5-dichlorobenzoyl) Peroxide is typically carried out under mild heating conditions. Common reagents used in conjunction with this compound include solvents like benzene, toluene, and chloroform. The presence of a base such as sodium hydroxide or potassium hydroxide can facilitate the decomposition process .
Major Products Formed: The primary products formed from the decomposition of Bis(3,5-dichlorobenzoyl) Peroxide are free radicals, which can further react with monomers to form polymers. Additionally, the decomposition may yield 3,5-dichlorobenzoic acid as a byproduct .
Scientific Research Applications
Chemistry: In chemistry, Bis(3,5-dichlorobenzoyl) Peroxide is widely used as an initiator in the polymerization of various monomers. Its ability to generate free radicals makes it a valuable tool in the synthesis of polymers with specific properties .
Biology and Medicine: While its primary application is in polymer chemistry, Bis(3,5-dichlorobenzoyl) Peroxide has also been explored for its potential use in biological and medical research. Its free radical-generating properties can be utilized in studies related to oxidative stress and radical-induced cellular damage .
Industry: In the industrial sector, Bis(3,5-dichlorobenzoyl) Peroxide is used in the production of plastics, resins, and other polymer-based materials. Its effectiveness as a polymerization initiator makes it a crucial component in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of Bis(3,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two 3,5-dichlorobenzoyl radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of these radicals are typically the double bonds present in vinyl monomers .
Comparison with Similar Compounds
- Bis(2,4-dichlorobenzoyl) Peroxide
- Benzoyl Peroxide
- Di-tert-butyl Peroxide
Comparison: Bis(3,5-dichlorobenzoyl) Peroxide is unique in its stability and effectiveness as a polymerization initiator at lower temperatures compared to other peroxides like Benzoyl Peroxide and Di-tert-butyl Peroxide. Its specific structure allows for controlled decomposition, making it suitable for applications requiring precise initiation of polymerization .
Properties
CAS No. |
92167-17-4 |
|---|---|
Molecular Formula |
C14H6Cl4O4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
(3,5-dichlorobenzoyl) 3,5-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-9-1-7(2-10(16)5-9)13(19)21-22-14(20)8-3-11(17)6-12(18)4-8/h1-6H |
InChI Key |
DBZUJSZLTDZRCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















